2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5Z)-2-(2,3-dichlorophenyl)imino-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-9-4-1-5-10(12(9)16)17-14-18-13(19)11(21-14)7-8-3-2-6-20-8/h1-7H,(H,17,18,19)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQRPHQIVPXTCQ-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)C(=CC3=CC=CO3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)/C(=C/C3=CC=CO3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365850 | |
| Record name | AC1LZNXW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-11-2, 380865-37-2 | |
| Record name | AC1LZNXW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-DICHLOROANILINO)-5-(2-FURYLMETHYLENE)-1,3-THIAZOL-4(5H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one typically involves the condensation of 2,3-dichloroaniline with furan-2-carbaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. Notably, the compound demonstrated significant cytotoxic effects against different cancer cell lines.
Case Study: Cytotoxicity Assessment
A study using the MTT assay evaluated the cytotoxicity of the compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 42.30 µM, showcasing its effectiveness compared to standard chemotherapeutic agents like cisplatin, which had an IC50 of 21.42 µM .
| Sample Code | IC50 (µM) |
|---|---|
| 2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one | 42.30 |
| Cisplatin | 21.42 |
The mechanism underlying its anticancer activity includes inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects.
Case Study: Inhibition of Inflammatory Markers
In vitro studies showed that at concentrations of 50 µg/mL, the compound exhibited anti-inflammatory activity comparable to diclofenac sodium, a widely used anti-inflammatory drug . The study measured various inflammatory markers and found significant reductions in their levels upon treatment with the compound.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins.
Insights from Docking Studies
The docking analysis against cyclin-dependent kinase 2 (CDK2) revealed a binding affinity score of -7.299 kcal/mol, indicating strong interactions with key amino acid residues within the active site . These interactions include hydrophobic contacts and hydrogen bonds, which contribute to the compound's inhibitory activity against CDK2.
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that yield a product with specific structural characteristics confirmed by spectroscopic methods.
Synthesis Overview
The synthesis typically involves:
Mechanism of Action
The mechanism of action of 2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes, leading to disruption of cellular processes and ultimately causing cell death. In the case of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural uniqueness lies in the combination of a 2,3-dichlorophenylamino group and a furan-2-ylmethylene substituent. Below is a comparative analysis with structurally related compounds:
Impact of Substituents on Activity
- Halogenation: The 2,3-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects and improved target binding compared to mono-halogenated analogs (e.g., 3-chloro or 4-fluoro derivatives) .
- Heterocyclic Moieties : The furan-2-ylmethylene group may enhance solubility compared to bulkier aromatic systems (e.g., benzylidene or trimethoxybenzylidene) but could reduce metabolic stability relative to saturated rings .
- Amino Group Variations: Substitution with benzylamino or dimethylanilino groups reduces bioactivity, likely due to steric hindrance or reduced electronic effects .
Pharmacokinetic and Physicochemical Properties
Biological Activity
The compound 2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one , also known by its CAS number 6099-11-2, belongs to the class of thiazole derivatives. It has garnered attention for its potential biological activities , including antimicrobial , antifungal , and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, and a furan moiety. The synthesis typically involves the condensation of 2,3-dichloroaniline with furan-2-carbaldehyde under reflux conditions in a suitable solvent like ethanol or methanol, leading to the formation of the thiazole derivative.
Structural Formula
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring and the presence of electron-withdrawing groups can enhance cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the anticancer effects of similar thiazole derivatives on human cancer cell lines. The compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | <10 |
| Doxorubicin | A431 | 10 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth and exhibit antifungal activity.
The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of specific enzymes critical for bacterial cell wall synthesis or disruption of cellular processes leading to cell death .
Other Biological Activities
In addition to anticancer and antimicrobial properties, the compound shows promise in other areas:
- Antifungal Activity : Effective against various fungal strains.
- Enzyme Inhibition : Potential as an inhibitor for enzymes involved in metabolic pathways.
Recent Studies
- Anticancer Activity : A recent study highlighted that derivatives with similar structures showed significant cytotoxic effects against glioblastoma and melanoma cells, with IC50 values in the range of 10–30 µM .
- Antimicrobial Efficacy : Another investigation reported that thiazole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, reacting thiourea derivatives with α-haloketones under acidic or basic conditions (e.g., ethanol with catalytic HCl) .
- Step 2 : Introduction of the furan-2-ylmethylene group via Knoevenagel condensation, using furfuraldehyde derivatives under microwave irradiation (60–80°C, 30–60 minutes) to enhance reaction efficiency .
- Step 3 : Substitution of the amino group using 2,3-dichloroaniline in DMF with K₂CO₃ as a base, heated at 80–100°C for 6–12 hours .
- Optimization : Yield improvements (>70%) are achieved by controlling solvent polarity (DMF > ethanol) and using microwave-assisted synthesis to reduce side reactions .
Q. How is the structure of this compound characterized using spectroscopic methods?
- Methodological Answer : Structural elucidation relies on:
- 1H/13C NMR : Key signals include the thiazole C=S group (δ 165–170 ppm in 13C NMR) and the furan methylene proton (δ 6.5–7.5 ppm in 1H NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 423.9 for C₁₈H₁₁Cl₂N₂O₂S) .
- IR Spectroscopy : Absorption bands for C=N (1590–1620 cm⁻¹) and C=O (1680–1720 cm⁻¹) validate the thiazol-4-one core .
Advanced Research Questions
Q. How can molecular docking simulations predict the interaction of this compound with biological targets (e.g., lanosterol 14α-demethylase)?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the protein target (e.g., PDB ID 1EA1) by removing water molecules and adding polar hydrogens .
- Parameters : Set grid boxes around the active site (20 ų) and run 50 genetic algorithm iterations. Validate docking poses using RMSD clustering (<2.0 Å) .
- Key Interactions : The dichlorophenyl group may form hydrophobic contacts with Val-130, while the furan oxygen participates in hydrogen bonding with Tyr-118 .
Q. How can researchers resolve contradictions in biological assay data, such as inconsistent IC₅₀ values across studies?
- Methodological Answer :
- Protocol Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-hour incubation for MTT assays) .
- Data Normalization : Use positive controls (e.g., doxorubicin for anticancer assays) and normalize results to % inhibition relative to baseline .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates. Address outliers via Grubbs’ test .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
